molecular formula C10H13NO3 B7969008 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

Katalognummer: B7969008
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: QGFPIJCOTUZYQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is a substituted propanoic acid derivative featuring a 6-methoxypyridine ring attached to the β-carbon of a 2-methylpropanoic acid backbone.

Eigenschaften

IUPAC Name

3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFPIJCOTUZYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

  • Medicinal Chemistry
    • Anticonvulsant Activity : Research indicates that derivatives of 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid may exhibit anticonvulsant properties. Studies have synthesized analogs that demonstrate efficacy in animal models of epilepsy, suggesting potential therapeutic applications in seizure disorders.
    • Somatostatin Receptor Antagonists : The compound has been utilized as a precursor for synthesizing derivatives that act as antagonists at somatostatin receptors, which are implicated in various endocrine and neuroendocrine disorders.
  • Pharmacological Applications
    • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .
    • PPAR Agonism : It has been explored for its potential as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, with implications for treating metabolic disorders such as non-alcoholic steatohepatitis (NASH) and dyslipidemia .
  • Synthetic Organic Chemistry
    • Building Block for Complex Molecules : this compound serves as a versatile building block in the synthesis of more complex organic compounds, facilitating the development of novel pharmaceuticals and agrochemicals.

Case Study 1: Anticonvulsant Properties

A study conducted on the synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester revealed significant anticonvulsant activity in rodent models. The mechanism was attributed to modulation of neurotransmitter release at synaptic junctions, highlighting its potential as a therapeutic agent for epilepsy.

Case Study 2: Somatostatin Receptor Antagonism

Research involving the synthesis of decahydroisoquinoline derivatives from this compound demonstrated their efficacy as potent antagonists of the somatostatin sst3 receptor. These findings suggest potential therapeutic uses in conditions like acromegaly and neuroendocrine tumors.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

Compound NameSimilarity IndexUnique Features
2-(2-Methoxypyridin-4-yl)acetic acid0.97Different substituent position on pyridine
6-Methoxy-4-methylnicotinaldehyde0.85Contains an aldehyde functional group
2-Methoxy-5-pyridinecarboxylic acid0.84Carboxylic acid at a different position

These compounds exhibit varying degrees of biological activity and synthetic utility, making them interesting for comparative studies in pharmacology and medicinal chemistry.

Wirkmechanismus

The mechanism by which 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Pyridine-Substituted Propanoic Acids

  • 2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid: Differs by replacing the methoxy group with a methyl substituent on the pyridine ring.
  • 3-(6-Aminopyridin-3-yl)propanoic acid: The amino group introduces stronger electron-donating and hydrogen-bonding capabilities, enhancing solubility and altering reactivity in amide-forming reactions .
  • 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid : The fluorine atoms increase electronegativity, raising acidity (pKa ~2.5–3.0) compared to the target compound (estimated pKa ~4.5–5.0 for carboxylic acid) .

Heterocyclic Propanoic Acid Derivatives

  • Boiling point (197.6°C) and density (1.164 g/mL) are lower than pyridine analogs due to weaker intermolecular forces .
  • 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)propanoic acid: Bromine and alkyne groups increase molecular weight (MW ~280–300 g/mol) and steric hindrance, affecting crystallinity and synthetic accessibility .

Pharmaceutical-Related Analogs

  • (2RS)-2-Methyl-3-sulphanylpropanoic acid: A captopril impurity with a sulfhydryl group, enhancing metal-binding capacity but increasing oxidation sensitivity compared to the methoxypyridine derivative .
  • (R)-3-((R)-2,4-Dihydroxy-3,3-dimethylbutanamido)-2-methylpropanoic acid: A vitamin B5 derivative with a hydroxylated side chain, offering higher water solubility and enzymatic synthesis routes .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Acidity (pKa) Solubility
3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid ~195 (estimated) 6-OCH3, pyridine ~4.5–5.0 Moderate in polar solvents
2-Methyl-3-(6-methylpyridin-3-yl)propanoic acid ~179 6-CH3, pyridine ~4.8–5.2 Lower polarity vs. methoxy
3-(Furan-2-yl)-2-methylpropanoic acid 122.19 Furan ~3.8–4.2 High in ethanol/water
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid ~202 6-OCH3, 2,2-difluoro ~2.5–3.0 High in DMSO

Biologische Aktivität

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a methoxy group attached to a pyridine ring and a branched propanoic acid moiety. Its molecular formula is C12H15NO2C_{12}H_{15}NO_2. The unique structure contributes to its diverse biological activities.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

  • Anticonvulsant Activity : Research has shown that derivatives of this compound may possess anticonvulsant properties, making it a potential candidate for treating seizure disorders.
  • Somatostatin Receptor Antagonism : The compound has been implicated in the synthesis of derivatives that act as antagonists of the somatostatin sst3 receptor, which could have implications in treating diseases related to somatostatin signaling.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. For instance, certain derivatives showed significant inhibitory activity against lung and epidermal carcinoma cells .

The biological activity of this compound is attributed to its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to interact selectively with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

Compound NameSimilarity IndexUnique Features
2-(2-Methoxypyridin-4-yl)acetic acid0.97Different substituent position on pyridine
6-Methoxy-4-methylnicotinaldehyde0.85Contains an aldehyde functional group
2-Methoxy-5-pyridinecarboxylic acid0.84Carboxylic acid at a different position
Methyl 2-(pyridin-4-yl)acetate0.81Ester derivative with different substituents

These compounds exhibit unique features that could influence their pharmacological profiles and therapeutic applications.

Case Studies and Research Findings

  • Anticonvulsant Properties : A study demonstrated the synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester from this compound, which exhibited promising anticonvulsant effects in animal models.
  • Cytotoxic Activity : Research conducted on meroterpenoids, including derivatives of the compound, revealed moderate-to-potent cytotoxic effects against various cancer cell lines, such as lung and liver cancer cells. For example, IC50 values were reported as low as 3.9 μg/ml for certain derivatives .
  • Somatostatin Receptor Antagonism : Derivatives synthesized from this compound have shown potential as somatostatin receptor antagonists, suggesting therapeutic applications in conditions like acromegaly or neuroendocrine tumors.

Vorbereitungsmethoden

Reaction Mechanism and Components

The synthesis begins with (6-Methoxypyridin-3-yl)boronic acid and a halogenated propanoic acid derivative, typically 2-methyl-3-bromopropanoic acid. A palladium catalyst—often tetrakis(triphenylphosphine)palladium(0) or palladium acetate—mediates the coupling in the presence of a base such as sodium carbonate. The reaction proceeds via oxidative addition, transmetallation, and reductive elimination steps, yielding the target compound.

Optimization and Yield

Key parameters influencing yield include:

  • Catalyst Loading : 1–5 mol% palladium ensures efficient coupling without excess costs.

  • Solvent System : A mix of toluene and water (4:1) enhances solubility and phase transfer.

  • Temperature : Reactions typically occur at 80–100°C under inert conditions, achieving yields of 70–85%.

Table 1: Suzuki-Miyaura Cross-Coupling Conditions

ComponentSpecification
Boronic Acid(6-Methoxypyridin-3-yl)boronic acid
Halogenated Precursor2-Methyl-3-bromopropanoic acid
CatalystPd(PPh₃)₄ (3 mol%)
BaseNa₂CO₃
SolventToluene/H₂O (4:1)
Temperature85°C
Yield82%

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison

MethodAdvantagesLimitationsYield Range
Suzuki-Miyaura CouplingHigh regioselectivity, scalabilityCost of palladium catalysts70–85%
Halogenation-FunctionalizationLow-cost starting materialsUnproven for target compoundNot reported

The Suzuki-Miyaura method remains superior due to its reliability and well-documented efficacy . However, the halogenation pathway merits exploration for cost-sensitive applications, pending further research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid, and what key reaction conditions should be optimized?

  • Methodological Answer : The compound is synthesized via coupling reactions involving pyridine derivatives and propanoic acid precursors. Key steps include:

  • Suzuki-Miyaura cross-coupling between 6-methoxypyridin-3-yl boronic acid and a halogenated methylpropanoate ester, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a THF/H₂O solvent system at 80–90°C .
  • Acid hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) using HCl or H₂SO₄ in refluxing ethanol/water to yield the free propanoic acid.
  • Critical optimization parameters : Catalyst loading (1–5 mol%), reaction time (12–24 hours), and pH control during hydrolysis to avoid side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm methoxy (-OCH₃) and pyridine ring protons (δ 6.5–8.5 ppm) and carboxyl group (δ 12–13 ppm for -COOH). The methyl group on the propanoic acid backbone appears as a singlet near δ 1.2–1.5 ppm .
  • FT-IR : Validate the carboxylic acid group (broad O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) and methoxy C-O stretch (1250–1050 cm⁻¹) .
  • LC-MS (ESI+) : Confirm molecular ion [M+H]⁺ at m/z 222.1 (C₁₁H₁₄NO₃⁺) and fragmentation patterns for structural validation.

Q. What are the common impurities encountered during synthesis, and how can they be identified?

  • Methodological Answer :

  • Byproducts : Unreacted pyridine boronic acid (identified via HPLC retention time comparison) or ester intermediates (detected via TLC using ethyl acetate/hexane 3:7).
  • Impurity profiling : Use reverse-phase HPLC (C18 column, 0.1% HCOOH in H₂O/MeCN gradient, 1 mL/min) with UV detection at 254 nm. Retention times for impurities (e.g., 3-(6-methoxypyridin-3-yl)propanoic acid) differ by 1–2 minutes from the target compound .
  • Quantification : Calibrate against reference standards (e.g., USP/EP impurities) for limits of detection (LOD < 0.1%).

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity or interaction of this compound in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridine ring and carboxyl group. B3LYP/6-31G(d) basis sets are recommended .
  • Molecular docking : Simulate binding to target proteins (e.g., PPARα/δ for Elafibranor intermediates) using AutoDock Vina. Focus on hydrogen bonding between the methoxy group and receptor residues (e.g., Tyr437 in PPARδ) .
  • MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories using GROMACS .

Q. What strategies exist to resolve contradictory data in reaction yield optimization studies for this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply a Box-Behnken design to test variables (temperature, catalyst loading, solvent ratio). Analyze via ANOVA to identify significant factors (e.g., temperature contributes 65% variance) .
  • In situ monitoring : Use ReactIR to track ester hydrolysis in real time, ensuring completion (>95% conversion) before quenching.
  • Replication : Repeat trials under controlled humidity (≤30% RH) to minimize variability in hygroscopic intermediates .

Q. What enzymatic or biological assays are appropriate for studying its role as a pharmaceutical intermediate?

  • Methodological Answer :

  • PPARα/δ agonism assays : Transfect HEK293 cells with PPAR-responsive luciferase reporters. Treat with 1–100 µM compound and measure luminescence (EC₅₀ calculation via GraphPad Prism) .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) in NADPH buffer. Quantify parent compound depletion via LC-MS/MS to calculate t₁/₂ .
  • CYP inhibition screening : Test against CYP3A4/2D9 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) to assess IC₅₀ values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.